molecular formula C17H22FNO4 B13474729 Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13474729
M. Wt: 323.4 g/mol
InChI Key: NENDCGSNMHPVOP-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound. It features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group, along with a fluorinated aromatic ring. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Fluorinated Aromatic Ring: This step may involve Suzuki coupling or other cross-coupling reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane Derivatives: Compounds with similar cyclobutane rings.

    Fluorinated Aromatics: Compounds with similar fluorinated aromatic rings.

    Boc-Protected Amino Acids: Compounds with similar Boc-protected amino groups.

Uniqueness

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, a fluorinated aromatic ring, and a Boc-protected amino group. This unique structure may confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C17H22FNO4

Molecular Weight

323.4 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C17H22FNO4/c1-10-5-11(7-12(18)6-10)17(14(20)21)8-13(9-17)19-15(22)23-16(2,3)4/h5-7,13H,8-9H2,1-4H3,(H,19,22)(H,20,21)

InChI Key

NENDCGSNMHPVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC(C2)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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